Technical Whitepaper: Chemical Structure and Properties of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
Technical Whitepaper: Chemical Structure and Properties of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
Executive Summary
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a highly specialized tertiary amide utilized primarily as a building block and pharmacophore in advanced medicinal chemistry. Characterized by a fluorinated, methoxy-substituted benzamide core covalently linked to a saturated thiomorpholine ring, this compound bridges the gap between lipophilic target engagement and tunable metabolic stability. It has garnered attention in the development of targeted therapeutics, including Salt Inducible Kinase 2 (SIK2) inhibitors and GPCR modulators, where precise stereoelectronic control is required for optimal protein-ligand interactions (1)[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Physicochemical Profiling & Structural Dynamics
Quantitative Chemical Identity
The foundational properties of the compound dictate its behavior in both synthetic and biological environments. The table below summarizes its core quantitative metrics (2)[2].
| Property | Value |
| IUPAC Name | (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone |
| CAS Registry Number | 2624417-36-1 |
| Molecular Formula | C12H14FNO2S |
| Molecular Weight | 255.31 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (F, O, O, N/S) |
| Rotatable Bonds | 2 |
Stereoelectronic Architecture
The causality behind the compound's utility lies in its unique stereoelectronic features:
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Restricted Amide Rotation: The C-N bond of the methanone possesses significant partial double-bond character due to resonance. This restricts free rotation, leading to distinct cis and trans rotamers that can be observed via NMR spectroscopy at room temperature.
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Ortho-Methoxy Steric Clash: The lone electron pairs on the ortho-methoxy oxygen electrostatically repel the carbonyl oxygen. This steric clash forces the carbonyl group to twist out of coplanarity with the phenyl ring. While this breaks extended π -conjugation, it locks the molecule into a rigid 3D vector, which is highly advantageous for minimizing entropic penalties during target binding.
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Para-Fluoro Metabolic Shielding: Fluorine acts as a bioisostere for hydrogen but forms a significantly stronger C-F bond. Positioning it at the para site blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic systems.
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Thiomorpholine Chair Conformation: The 6-membered thiomorpholine ring adopts a stable chair conformation. The sulfur atom acts as a soft nucleophile and hydrogen bond acceptor, capable of interacting with specific hinge-region residues in kinase active sites.
Synthetic Methodology: Self-Validating Protocol
Retrosynthetic Logic
The construction of this tertiary amide relies on the nucleophilic acyl substitution of 4-fluoro-2-methoxybenzoic acid with thiomorpholine. Because the ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, standard acid chloride formations can lead to unwanted side reactions. Instead, uronium-based coupling agents like HATU or carbodiimide-based agents like EDC·HCl are deployed to form a highly reactive, yet stable, active ester intermediate (3)[3]. Alternatively, EDC·HCl can be utilized for efficient thiomorpholine couplings, offering the advantage of water-soluble urea byproducts (4)[4].
Logic diagram for the amidation of 4-fluoro-2-methoxybenzoic acid with thiomorpholine.
Step-by-Step Amidation Protocol
This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee the integrity of the final product.
Reagents:
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4-Fluoro-2-methoxybenzoic acid (1.0 eq, limiting reagent)
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Thiomorpholine (1.2 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Workflow:
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Activation: Dissolve 4-fluoro-2-methoxybenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq). Causality: DIPEA is non-nucleophilic due to steric hindrance; it deprotonates the carboxylic acid ( pKa≈4 ) without competing for the active ester.
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Ester Formation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Causality: HATU forms an HOAt active ester. The nitrogen atom in the HOAt pyridine ring participates in intramolecular hydrogen bonding with the incoming amine, accelerating the coupling despite the ortho-methoxy steric bulk.
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Nucleophilic Attack: Add thiomorpholine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Self-Validation (In-Process QC): Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active acid spot and the appearance of a new, less polar spot confirms conversion.
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Workup & Purification: Quench the reaction with water to precipitate the highly lipophilic product, or extract with EtOAc. Wash the organic layer successively with 1M HCl (to remove unreacted thiomorpholine and DIPEA) and saturated NaHCO3 (to remove unreacted acid and HOAt). Dry over Na2SO4 and concentrate in vacuo.
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Final Validation: Validate via LC-MS (expected [M+H]+=256.3 m/z). 1H NMR validation will show characteristic rotameric duplication of the thiomorpholine CH2 peaks, confirming the restricted rotation of the tertiary amide bond.
ADME and Metabolic Trajectories
In drug development, the thiomorpholine ring is intentionally selected not just for its binding properties, but for its predictable metabolic trajectory. While the para-fluoro group shields the aromatic ring from Phase I oxidation, the sulfur atom in the thiomorpholine ring acts as a metabolic sink.
Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfur atom to form sulfoxide ( S=O ) and subsequently sulfone ( O=S=O ) metabolites.
Causality in Drug Design: This oxidation is often a desired feature. The conversion of the lipophilic sulfide to a highly polar sulfone drastically decreases the logP of the molecule, reducing the risk of lipophilic toxicity and facilitating rapid renal excretion.
Phase I metabolic oxidation pathway of the thiomorpholine ring to sulfoxide and sulfone.
Applications in Targeted Drug Discovery
The (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone scaffold is a privileged structure in modern medicinal chemistry. Its primary applications include:
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Kinase Inhibitors: The compound serves as a critical hinge-binding or solvent-exposed motif in the development of serine/threonine-protein kinase inhibitors, specifically targeting SIK2 to modulate inflammatory and hyperproliferative diseases (1)[1].
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 255.31 g/mol and a favorable TPSA, it fits perfectly within the "Rule of 3" parameters for fragment libraries, allowing researchers to grow the molecule via functionalization of the aromatic ring.
References
- Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors - Google Patents.
- (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone - Sigma Aldrich.
- Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure | Journal of Medicinal Chemistry - ACS Publications.
- Supplementary Material - The Royal Society of Chemistry.
Sources
- 1. US20140256704A1 - Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors - Google Patents [patents.google.com]
- 2. (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
